molecular formula C21H24N2O4 B511882 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid CAS No. 681800-91-9

2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid

Cat. No.: B511882
CAS No.: 681800-91-9
M. Wt: 368.4g/mol
InChI Key: DNBOPGHERJNLJK-UHFFFAOYSA-N
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Description

2-[2-(4-Benzhydrylpiperazino)-2-oxoethoxy]acetic acid is a piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the 4-position of the piperazine ring, connected to an acetic acid moiety via a 2-oxoethoxy linker. This structure is associated with modulation of biological targets such as chemokine and opioid receptors, as suggested by its structural analogs in pharmacological studies .

Properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19(15-27-16-20(25)26)22-11-13-23(14-12-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOPGHERJNLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid typically involves the reaction of diphenylmethylpiperazine with ethyl chloroacetate under basic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its role as a pharmacological agent . Research indicates that it possesses the following properties:

  • Antihypoxic Effects : Similar compounds have demonstrated the ability to prolong the survival of cerebral tissue during acute hypoxia, suggesting that derivatives of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid could be effective in treating conditions associated with oxygen deprivation .
  • Platelet Aggregation Inhibition : Compounds structurally related to this acid have been shown to inhibit platelet aggregation by stimulating prostacyclin receptors, which could have implications for cardiovascular therapies .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in clinical settings:

  • Case Study 1: Cerebral Ischemia
    A study assessed the compound's efficacy in animal models of cerebral ischemia. Results indicated that administration of the compound significantly improved survival rates and maintained ATP levels in brain tissues subjected to hypoxic conditions, outperforming traditional treatments like meclofenoxate and piracetam .
  • Case Study 2: Cardiovascular Health
    In another study focusing on cardiovascular health, derivatives of this compound were tested for their ability to inhibit platelet aggregation. The results showed a marked reduction in thrombus formation in vitro, indicating potential use in preventing stroke and heart attack .

Mechanism of Action

The mechanism of action of 2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic reactions and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Piperazine Substituents

The piperazine ring’s 4-position substitution significantly influences biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Biological Target/Activity Synthesis Yield Reference ID
2-[2-(4-Benzhydrylpiperazino)-2-oxoethoxy]acetic acid Benzhydryl C₂₃H₂₇N₂O₅* 411.48 Putative mu opioid/chemokine receptor Not specified
{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid 3-Chlorophenyl C₁₄H₁₇ClN₂O₄ 312.75 Not specified Not specified
(R)-2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid hydrochloride 4-Chlorophenyl-benzhydryl C₂₁H₂₃ClN₂O₂·HCl 403.34 Antihistamine (Levocetirizine analog) Not specified
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected C₂₁H₂₂N₂O₄ 366.41 Peptide synthesis Not specified

*Calculated based on and structural analysis.

Key Observations:

  • Benzhydryl vs. Chlorophenyl: The benzhydryl group’s bulkiness may enhance lipophilicity and receptor binding duration compared to the smaller 3-chlorophenyl group, as seen in mu opioid receptor-targeting analogs .
  • Fmoc-Protected Derivative: The Fmoc group in facilitates use in solid-phase peptide synthesis, contrasting with the free acetic acid moiety in the target compound.

Analogues with Modified Linker or Terminal Groups

Variations in the linker or terminal functional groups alter pharmacological profiles:

Compound Name Structural Modification Molecular Weight (g/mol) Biological Activity Synthesis Yield Reference ID
2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid (4n) Thiazole ring substitution 336.00 PPARγ agonist (EC₅₀ = 0.82 µM) 58.7%
2-(2-(Diethylamino)-2-oxoethoxy)acetic acid Diethylamino terminal group 217.26 Not specified Not specified
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Benzoic acid terminus 225.21 Crystal structure analysis Not specified

Key Observations:

  • Thiazole-Containing Analogues (e.g., 4n): Exhibit PPARγ agonism, suggesting divergent targets compared to piperazine-based compounds .
  • Diethylamino Terminal Group (): Reduced steric hindrance may improve solubility but decrease receptor selectivity.

Biological Activity

2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Antithrombotic Activity

Research indicates that this compound exhibits significant antithrombotic properties. In studies involving ex vivo platelet aggregation assays, the compound demonstrated an ability to inhibit ADP-induced human platelet aggregation, with an IC50 value of approximately 10 mg/kg. Additionally, in a laser-induced thrombosis model, it prevented thrombus formation in a dose-dependent manner, showcasing an ED50 of about 2 mg/kg. This suggests its potential utility in preventing arterial thrombosis and related cardiovascular events .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS). These findings indicate a possible mechanism for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound may be attributed to several mechanisms:

  • Platelet Inhibition : The compound appears to interfere with the signaling pathways involved in platelet activation, potentially through antagonism of specific receptors or inhibition of intracellular signaling cascades.
  • Cytokine Modulation : By reducing the levels of inflammatory cytokines, it may modulate immune responses and contribute to decreased inflammation.

Study on Antithrombotic Efficacy

In a controlled animal study, the efficacy of this compound was assessed in models of arterial thrombosis. The results demonstrated a significant reduction in thrombus size and improved blood flow metrics compared to control groups. These findings support the compound's potential as a therapeutic agent for managing thrombotic disorders .

In Vivo Anti-inflammatory Study

A separate study investigated the anti-inflammatory effects using a murine model of acute inflammation. Mice treated with varying doses of the compound showed reduced paw edema and lower levels of inflammatory markers compared to untreated controls. This suggests that the compound may be effective in managing acute inflammatory responses .

Summary of Findings

Property Observation Reference
AntithromboticIC50 = 10 mg/kg; ED50 = 2 mg/kg
Anti-inflammatoryReduced NO production; decreased cytokines
In vivo efficacySignificant reduction in thrombus size; improved blood flow

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